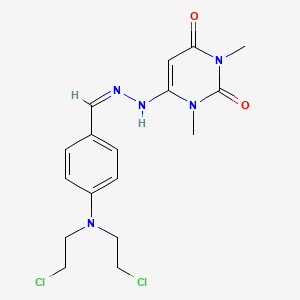
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a hydrazinyl group and a bis(2-chloroethyl)amino group, making it a candidate for research in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the hydrazinyl and bis(2-chloroethyl)amino groups through condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
科学研究应用
Chemistry
In chemistry, (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound may be investigated for its interactions with biological molecules and potential therapeutic applications. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells, leading to cell death.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science and nanotechnology.
作用机制
The mechanism of action of (Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Melphalan: Similar in structure and function, used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
(Z)-6-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the potential for diverse chemical modifications. Its structure allows for targeted interactions with biological molecules, making it a versatile compound for research and development.
属性
分子式 |
C17H21Cl2N5O2 |
|---|---|
分子量 |
398.3 g/mol |
IUPAC 名称 |
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21Cl2N5O2/c1-22-15(11-16(25)23(2)17(22)26)21-20-12-13-3-5-14(6-4-13)24(9-7-18)10-8-19/h3-6,11-12,21H,7-10H2,1-2H3/b20-12- |
InChI 键 |
JQZDSZGPCLENPS-NDENLUEZSA-N |
手性 SMILES |
CN1C(=CC(=O)N(C1=O)C)N/N=C\C2=CC=C(C=C2)N(CCCl)CCCl |
规范 SMILES |
CN1C(=CC(=O)N(C1=O)C)NN=CC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


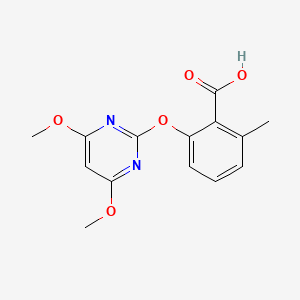
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
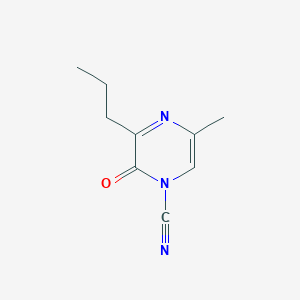
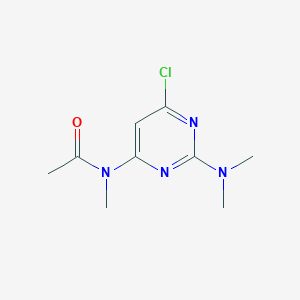
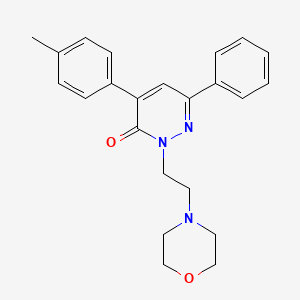

![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)

![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

![6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B15215635.png)
